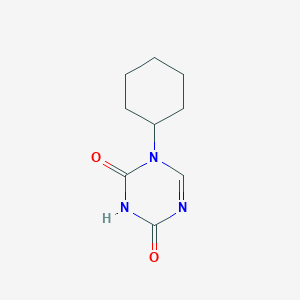
1-Cyclohexyl-1,3,5-triazine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound known for its unique structure and properties It belongs to the class of triazine derivatives, which are characterized by a six-membered ring containing three nitrogen atoms
準備方法
The synthesis of 1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of cyclohexylamine with cyanuric chloride. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the cyclohexylamine groups. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of triazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced triazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the cyclohexyl group. These reactions often require mild conditions and can be catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
科学的研究の応用
1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It can be used as a lead compound for the development of new drugs.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.
Industry: In industrial applications, it is used as a stabilizer for polymers and as an additive in coatings and adhesives. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
類似化合物との比較
1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione can be compared with other triazine derivatives, such as:
1,3,5-Triazine-2,4,6-triamine (Melamine): Unlike this compound, melamine contains three amino groups attached to the triazine ring. Melamine is widely used in the production of plastics and resins.
1,3,5-Triazine-2,4-diamine (Ammeline): Ammeline has two amino groups and one hydroxyl group attached to the triazine ring. It is an intermediate in the synthesis of melamine and other triazine derivatives.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Cyanuric acid contains three hydroxyl groups attached to the triazine ring. It is used as a precursor for the synthesis of disinfectants and herbicides.
The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct chemical and physical properties compared to other triazine derivatives.
特性
CAS番号 |
68498-51-1 |
|---|---|
分子式 |
C9H13N3O2 |
分子量 |
195.22 g/mol |
IUPAC名 |
1-cyclohexyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c13-8-10-6-12(9(14)11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,13,14) |
InChIキー |
YUBNSCHSHWWVIE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C=NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



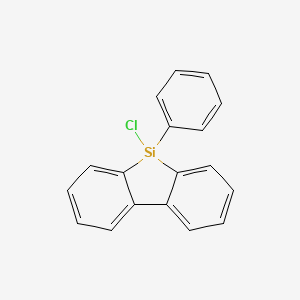
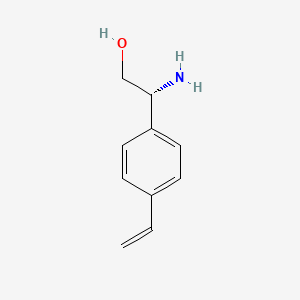


![2-Iodothiazolo[4,5-b]pyridine](/img/structure/B13139256.png)

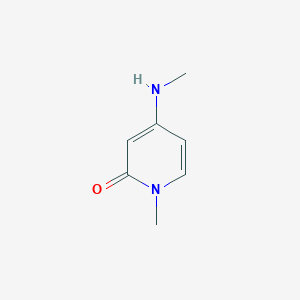

![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)

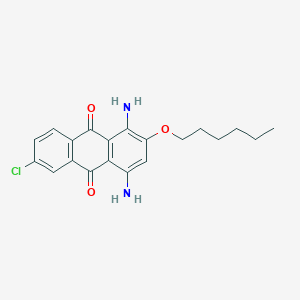
![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)

